5-acetyl-1-allyl-2,4(1H,3H)-pyrimidinedione
Description
Historical Context of Pyrimidine Derivatives
The historical development of pyrimidine derivatives traces back to the early 19th century when scientists first began isolating and characterizing these nitrogen-containing heterocyclic compounds. The breakdown products of uric acid were initially referred to as pyrimidines or "m-diazine," establishing the foundation for our modern understanding of this chemical family. In 1818, Brugnatelli achieved a significant milestone by oxidizing uric acid with nitric acid to produce alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), marking the first successful isolation of a pyrimidine derivative. This discovery opened new avenues for chemical research and laid the groundwork for future investigations into the properties and applications of pyrimidine-based compounds.
The systematic study of pyrimidines began in earnest during the late 19th century, with pivotal contributions from several prominent chemists. Although pyrimidine derivatives such as alloxan were known in the early 19th century, a laboratory synthesis of a pyrimidine was not carried out until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This breakthrough synthesis method established the fundamental approach to creating pyrimidine derivatives that would influence chemical research for decades to come. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, providing the nomenclature that continues to be used in contemporary chemistry.
The early 20th century witnessed rapid advancement in pyrimidine chemistry, with researchers developing increasingly sophisticated synthetic methods and identifying new biological applications. The parent compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodology demonstrated the versatility of pyrimidine chemistry and established protocols that would be refined and expanded upon throughout the following century. The historical progression of pyrimidine research has consistently emphasized the importance of structural modifications in determining biological and chemical properties, a principle that remains central to contemporary investigations of compounds like 5-acetyl-1-allyl-2,4(1H,3H)-pyrimidinedione.
Significance of this compound in Chemical Research
This compound occupies a unique position in contemporary chemical research due to its distinctive structural features and potential applications across multiple scientific disciplines. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological activities and potential therapeutic applications. The presence of both acetyl and allyl functional groups within the pyrimidine framework creates opportunities for diverse chemical transformations and biological interactions that have attracted significant scientific interest. The compound's molecular structure, characterized by the systematic name 5-acetyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, reflects the complexity inherent in modern pyrimidine derivative research.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of substituted pyrimidinediones. Recent research has demonstrated that the position of substituents in the pyrimidine nucleus greatly influences biological activities, making compounds like this compound valuable tools for understanding structure-activity relationships. The pyrimidine nucleus has shown antimicrobial, anticancer, anti-inflammatory, anti-tubercular, anticonvulsant, antihypertensive, anthelmintic, antidepressant, analgesic, and anti-hyperglycemic activities, demonstrating the broad therapeutic potential of this chemical family. Studies have identified that there is future scope for identifying lead molecules for target biological activities within the pyrimidine derivative family.
Contemporary synthesis methods for pyrimidine derivatives have evolved to include novel approaches that utilize advanced chemical techniques. A novel approach to the synthesis of fully substituted pyrimidine derivatives armed with an oxy-functionalized acetate chain at the ring has been described, utilizing amidines as the nitrogen source and activated skipped diynes as the electrophilic reactive partners in a coupled domino strategy. This methodological advancement demonstrates the continuing evolution of pyrimidine chemistry and the increasing sophistication of synthetic approaches available to researchers. The manifold uses a sequence of two consecutive aza-Michael additions to assemble the 6-membered ring heterocycle, followed by a second domino process involving hydrogen shift and sigmatropic rearrangement to achieve aromatization.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H10N2O3 | |
| Molecular Weight | 194.19 g/mol | |
| CAS Number | 339016-32-9 | |
| Physical Form | Solid | |
| Purity (Commercial) | 90% |
Relationship to Barbituric Acid and Pyrimidine Chemical Families
The relationship between this compound and barbituric acid represents a fundamental aspect of pyrimidine chemistry that illuminates the structural and functional connections within this chemical family. Barbituric acid, also known as malonylurea or 6-hydroxyuracil, is an organic compound based on a pyrimidine heterocyclic skeleton and serves as the parent compound of barbiturate drugs. The compound was first synthesized by Adolf von Baeyer in 1864, establishing the foundation for an entire class of therapeutically significant compounds. Barbituric acid was first prepared and named in 1864 by the German chemist Adolf von Baeyer, by reducing what Baeyer called Alloxanbromid (alloxan dibromide, now: 5,5-dibromobarbituric acid) with hydrocyanic acid.
The structural relationship between barbituric acid derivatives and compounds like this compound reflects the broader organization of pyrimidine chemistry. In 1879, the French chemist Édouard Grimaux synthesized barbituric acid from malonic acid, urea, and phosphorus oxychloride, establishing synthetic methodologies that continue to influence contemporary research. The development of barbiturate chemistry demonstrated how structural modifications at specific positions could dramatically alter biological and chemical properties. The first active barbiturate was synthesized in 1903 by Fischer and von Mering, achieved by substituting two ethyl groups for the two hydrogen atoms attached to the carbon. This discovery established the principle that substitution patterns determine the therapeutic properties of pyrimidine derivatives.
Modern research has revealed the complex relationships between different pyrimidine derivatives and their biological activities. Barbituric acid and its derivatives have gained significant attention for several years as an indispensable class of compounds in the pharmaceutical industry due to their various biological activities, such as anticonvulsants, hypnotics, anti-diabetic, antiviral, anti-acquired immunodeficiency syndrome, anticancer, antimicrobial, and antioxidant properties. The effects of some pyrimidine compounds including barbituric acid, 5,5-diethyl barbituric acid, 2-thiobarbituric acid, violuric acid, 2-thiouracil, and 6-amino-2-thiouracil on the activity of rat brain monoamine oxidase-B have been investigated, revealing that these compounds can both activate and inhibit enzyme activity depending on their specific structural features.
Contemporary synthetic approaches to pyrimidine derivatives, including compounds related to this compound, often build upon the foundational methods established for barbituric acid synthesis. Barbituric acid derivatives (chalcones) have been prepared from the reaction of β-methylcinnamaldehyde or terephthalatedehyde with barbituric acid in the presence of acetic acid through the well-known Knoevenagel reaction. These synthetic methodologies demonstrate the continuing relevance of classical chemical transformations in contemporary pyrimidine research. The resulting compounds can be further modified through various chemical transformations, including reactions with hydrogen peroxide to form chalcone epoxides, which can then be subjected to Michael addition reactions or Claisen reactions followed by cyclization to generate complex heterocyclic systems.
| Compound Family | Key Structural Features | Historical Significance | Biological Activities |
|---|---|---|---|
| Barbituric Acid | 2,4,6-trioxopyrimidine core | First barbiturate (1864) | Parent compound, no activity |
| Barbiturate Derivatives | Substituted at position 5 | First active form (1903) | Hypnotic, anticonvulsant |
| Pyrimidinediones | Varied substitution patterns | Modern developments | Diverse therapeutic applications |
| This compound | Acetyl and allyl substituents | Contemporary research | Under investigation |
Properties
IUPAC Name |
5-acetyl-1-prop-2-enylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-3-4-11-5-7(6(2)12)8(13)10-9(11)14/h3,5H,1,4H2,2H3,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXTTNWOLLBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-allyl-2,4(1H,3H)-pyrimidinedione typically involves the condensation of an appropriate aldehyde with a urea derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinedione ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-acetyl-1-allyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities:
Physicochemical Properties
Melting Points :
- Allyl-substituted pyrimidinediones (target compound) are expected to have lower melting points than rigid analogs due to the flexible allyl chain. For example, 1,3-dimethyl derivatives (e.g., CAS 36980-95-7) are solids at room temperature but lack reported melting points .
- Fluorouracil has a high melting point (282–283°C) due to strong hydrogen bonding .
- Compounds with aromatic substituents (e.g., phenyl in ) exhibit higher melting points (>200°C) .
- Solubility: The allyl group in the target compound may reduce aqueous solubility compared to polar substituents (e.g., hydroxyl or amino groups in ). Fluorouracil is water-soluble (1.2 mg/mL), while brominated or phenyl-substituted analogs are less soluble .
Biological Activity
5-acetyl-1-allyl-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the condensation of an appropriate aldehyde with a urea derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate that cyclizes to form the pyrimidinedione ring. The unique structure of this compound, characterized by both acetyl and allyl groups, contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is attributed to its interactions with specific molecular targets within biological systems. These interactions may involve the inhibition or activation of enzymes or receptors, leading to various pharmacological effects. The precise pathways are dependent on the compound's structure-activity relationship and the biological context in which it is studied.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The compound has been studied for its potential effectiveness against various microbial strains. It has shown activity against bacteria such as E. coli and S. aureus, as well as fungi like C. albicans .
- Anticancer Potential : Investigations into its anticancer properties have suggested that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrimidine derivatives including this compound against clinical isolates of bacteria and fungi. Results indicated significant inhibition zones against both E. coli and S. aureus, suggesting its potential as a therapeutic agent in infectious diseases .
- Anticancer Activity : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests its potential role as a lead compound for cancer therapy .
- Anti-inflammatory Studies : Research exploring the anti-inflammatory effects showed that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 5-acetyl-2,4(1H,3H)-pyrimidinedione | Moderate | No | Limited |
| 1-allyl-2,4(1H,3H)-pyrimidinedione | Yes | Moderate | No |
Q & A
Q. What are the optimal synthetic routes for 5-acetyl-1-allyl-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrimidinedione derivatives often involves multi-step condensation and cyclization reactions. For allyl-substituted analogs, allylation can be achieved using allyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Acetylation at the 5-position may require glacial acetic acid (AcOH) as both solvent and catalyst, with NH₄OAc as a nucleophilic catalyst (e.g., reflux at 108°C) . Optimization should focus on stoichiometry (e.g., 2.00 equiv. of NH₄OAc) and temperature control to minimize side reactions. Yield improvements are observed when using polar aprotic solvents like DMF, which enhance nucleophilicity .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and ammonium acetate buffer (pH 6.5) is effective for purity analysis . For structural elucidation, use - and -NMR to confirm acetyl (δ ~2.3 ppm for CH₃) and allyl (δ ~4.5–5.8 ppm for CH₂=CH–) groups. X-ray crystallography (as applied to similar pyrimidinediones) resolves stereochemical ambiguities, such as the conformation of the allyl moiety .
Q. How can researchers optimize the allylation step in pyrimidinedione synthesis?
- Methodological Answer : Allylation efficiency depends on the base and solvent. For example, K₂CO₃ in DMF at 80°C promotes nucleophilic substitution at the N1 position of the pyrimidinedione core . Pre-activation of the pyrimidinedione with NaH or LDA enhances reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate the product via column chromatography.
Advanced Research Questions
Q. How can NMR and computational methods resolve structural contradictions in pyrimidinedione derivatives?
- Methodological Answer : Conflicting data on tautomerism (e.g., keto-enol forms) can be addressed using -NMR titration in DMSO-d₆ to detect exchangeable protons. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the most stable tautomer, validated against experimental IR and -NMR data . For allyl group conformation, NOESY correlations or X-ray crystallography (as in thiopyrano-pyrimidinones) provide definitive evidence .
Q. What experimental designs are suitable for studying this compound’s potential as a DNA methyltransferase inhibitor?
- Methodological Answer : Design enzyme inhibition assays using recombinant DNMT1/3a/3b and S-adenosylmethionine (SAM) as a cofactor. Use a radiolabeled -SAM or fluorescent probe (e.g., SYBR Green) to quantify methylation inhibition. Compare IC₅₀ values with known inhibitors like 5-azacytidine . For cellular studies, employ bisulfite sequencing to assess genome-wide methylation changes post-treatment.
Q. How can researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions (e.g., pH, serum content). Standardize protocols using guidelines like the CLSI M07-A10 for antimicrobial testing. Validate results with orthogonal assays:
- For anticancer activity, combine MTT assays with flow cytometry (apoptosis markers) .
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics if enzymatic IC₅₀ conflicts with cellular data.
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Perform Frontier Molecular Orbital (FMO) analysis using Gaussian 16 to calculate HOMO-LUMO gaps and identify reactive sites (e.g., the acetyl carbonyl). Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) model solvation effects on reactivity. Validate predictions with experimental kinetic studies (e.g., reaction with hydrazines in ethanol/AcOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
